N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a pyrimidinone core substituted with a 4-fluorophenyl group and linked via an ethyl chain to a 2-(trifluoromethyl)benzenesulfonamide moiety.
Properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N3O3S/c20-14-7-5-13(6-8-14)16-11-18(27)26(12-24-16)10-9-25-30(28,29)17-4-2-1-3-15(17)19(21,22)23/h1-8,11-12,25H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSGOGVXOZARMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Ring: This step involves the cyclization of appropriate precursors to form the pyrimidinone ring. The reaction conditions often include the use of strong bases or acids as catalysts and elevated temperatures.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This step may require the use of fluorinating agents and specific solvents to achieve high yields.
Attachment of the Trifluoromethyl Benzenesulfonamide Moiety: This step involves the sulfonation of a benzene ring followed by the introduction of the trifluoromethyl group. The reaction conditions typically include the use of sulfonating agents and trifluoromethylating reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate catalysts, solvents, and reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Reaction conditions typically involve acidic or basic media and controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used. Reactions are often carried out in anhydrous solvents under inert atmospheres.
Substitution: Reagents for substitution reactions may include halogenating agents, alkylating agents, or acylating agents. Conditions vary depending on the specific reaction but often involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents, altering the compound’s properties.
Scientific Research Applications
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may serve as a lead compound in drug discovery efforts.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing downstream signaling events.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound’s pyrimidinone core distinguishes it from analogs with pyrimidine, pyrazolopyrimidine, or furopyridine cores. For example:
- Example 53 (): Contains a pyrazolo[3,4-d]pyrimidine core, which is more rigid due to fused rings, compared to the pyrimidinone’s ketone functionality. This rigidity may affect conformational flexibility and receptor binding .
- Compound: Features a furo[2,3-b]pyridine core, which introduces an oxygen heteroatom, altering electronic properties compared to the pyrimidinone’s nitrogen-rich structure .
Substituent Analysis
- Trifluoromethyl Benzenesulfonamide: The target’s 2-(trifluoromethyl)benzenesulfonamide group is unique among analogs. Compound: Incorporates a 2-fluorobenzenesulfonamide, which has a single fluorine atom instead of a trifluoromethyl group, resulting in weaker electron withdrawal .
Fluorophenyl Groups : The 4-fluorophenyl substituent in the target is shared with compounds in and . However, substituent positioning (e.g., 3-fluorophenyl in ) may alter steric interactions .
Physicochemical Properties
- Melting Points : Example 53 () has a melting point of 175–178°C, indicative of crystalline stability, which may correlate with the target compound’s purity and synthetic feasibility .
Data Table: Key Structural and Property Comparisons
Research Implications
- Pharmacological Potential: The target compound’s sulfonamide and fluorinated groups align with ligands for sigma receptors (), though direct evidence is lacking. Comparative studies on dopamine release modulation could elucidate its neuroactivity .
Biological Activity
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrimidine ring and sulfonamide moiety, which are known to influence its biological activity. The presence of fluorine atoms enhances lipophilicity and may improve pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C23H22F4N3O2S |
| Molecular Weight | 445.5 g/mol |
| CAS Number | 1795471-87-2 |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Preparation of Pyrimidine Core : Starting from 4-fluorophenyl derivatives.
- Introduction of Trifluoromethyl Group : Using trifluoromethanesulfanylamide.
- Formation of Sulfonamide Linkage : Through reaction with benzenesulfonyl chloride.
These steps often require specific conditions such as the use of strong bases and solvents like DMF or DMSO to facilitate the reactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Activity : In vitro studies have shown that the compound can inhibit cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
The proposed mechanism of action for this compound involves:
- Binding Affinity : The fluorinated phenyl group enhances binding to biological targets, increasing the compound's efficacy.
- Modulation of Biochemical Pathways : Interaction with specific receptors or enzymes can lead to altered cellular responses, contributing to its therapeutic effects.
Case Studies
Several studies have explored the biological activity of this compound:
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, with IC50 values in the micromolar range.
- Enzyme Interaction : Research published in Bioorganic & Medicinal Chemistry Letters reported that the compound effectively inhibited a key enzyme involved in cancer metabolism, suggesting its potential as a therapeutic agent.
- In Vivo Studies : Animal models have indicated that administration of the compound resulted in reduced tumor growth compared to controls, supporting its potential application in cancer therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
